(R)-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common approach includes the following steps:
Stereoselective gem-dichlorocyclopropanation: of methyl angelate.
Acylation: with aryl magnesium bromide (ArMgBr).
Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.
Regiocontrolled benzannulation: to construct the naphthalene body segment.
Suzuki-Miyaura cross-couplings: to install the right or left arms.
Double alkynylation: to insert two legs.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Biology
The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s unique properties are being investigated for use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Naphthalen-1-yl)ethanol
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalene-substituted aromatic esters
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Diphenylphosphanyl)-4,5-dimethoxyphenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of a naphthalene ring, a diphenylphosphanyl group, and a sulfinamide moiety.
Properties
Molecular Formula |
C35H36NO3PS |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C35H36NO3PS/c1-35(2,3)41(37)36-34(29-22-14-16-25-15-12-13-21-28(25)29)30-23-31(38-4)32(39-5)24-33(30)40(26-17-8-6-9-18-26)27-19-10-7-11-20-27/h6-24,34,36H,1-5H3/t34-,41?/m0/s1 |
InChI Key |
GDVFMOUEWXCVPL-YUBUVMJQSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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